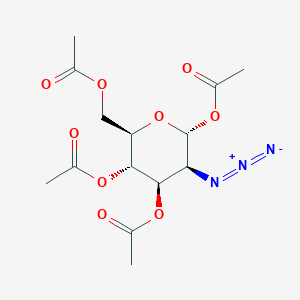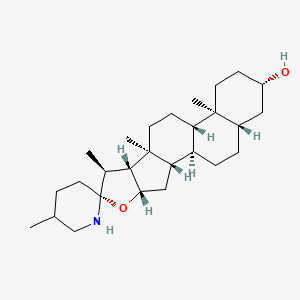
Bromure de 1-méthyl-3-n-octylimidazolium
Vue d'ensemble
Description
1-Methyl-3-n-octylimidazolium Bromide, also known as MOIB, is an organic compound that is widely used in scientific research. It is an alkylating agent, which means it is capable of forming covalent bonds with DNA molecules, making it a useful tool for studying the effects of DNA damage. MOIB is a colorless, odorless, and water-soluble compound, which makes it easy to work with in the laboratory. It has also been found to be non-toxic, making it a safe choice for laboratory experiments.
Applications De Recherche Scientifique
Rôle dans le comportement de micellisation
Le bromure de 1-méthyl-3-n-octylimidazolium joue un rôle dans le comportement de micellisation des médicaments amphiphiliques comme le chlorhydrate d'amitriptyline . Les micelles sont importantes dans de nombreuses applications, notamment les systèmes d'administration de médicaments, où elles peuvent améliorer la solubilité et la biodisponibilité des médicaments peu solubles.
Utilisation dans les matériaux de batterie
Le this compound est utilisé dans les matériaux de batterie . Les propriétés uniques des liquides ioniques en font des candidats prometteurs pour une utilisation dans les batteries haute performance. Ils peuvent améliorer la sécurité et les performances des batteries en offrant une large fenêtre électrochimique, une conductivité ionique élevée et une bonne stabilité thermique .
Utilisation dans la synthèse spéciale
Ce composé est également utilisé dans la synthèse spéciale . Sa nature ionique et sa capacité à dissoudre une large gamme de composés peuvent en faire un solvant utile dans divers processus synthétiques .
Études de toxicité
Des recherches ont été menées pour explorer les effets toxiques du this compound . Comprendre la toxicité de ce composé est important pour évaluer son impact environnemental et garantir son utilisation en toute sécurité .
Rôle dans les études sur les plantes
Le this compound a été utilisé dans des études pour explorer le rôle des espèces réactives de l'oxygène (ROS) dans la toxicité des plantes . Ces recherches peuvent nous aider à comprendre comment les plantes réagissent aux facteurs de stress chimiques et pourraient avoir des implications pour l'agriculture et la protection de l'environnement .
Mécanisme D'action
Target of Action
1-Methyl-3-n-octylimidazolium Bromide primarily targets the antioxidant system of organisms . It has been observed to affect aquatic plants like duckweed (Lemna minor) and goldfish at different developmental stages . The compound interacts with the photosynthetic pigment contents , superoxide dismutase , and catalase activities, as well as the total antioxidant capacity level .
Mode of Action
The compound interacts with its targets, leading to significant changes. Exposure to 1-Methyl-3-n-octylimidazolium Bromide significantly decreases the photosynthetic pigment contents at 21 and 28 days . The activities of superoxide dismutase and catalase, as well as the total antioxidant capacity level, increase at 7 days of exposure and decrease at the termination of exposure .
Biochemical Pathways
The affected biochemical pathways primarily involve the antioxidant system . The compound increases the H2O2 content and peroxidase activity in all treatments during the period of exposure . This suggests that reactive oxygen species (ROS) might be involved in the mechanism of ionic liquid-induced toxicity .
Pharmacokinetics
It’s known that the compound has high solubility , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include a marked increase of malondialdehyde content in duckweed after 21 to 28 days of exposure . This suggests that the compound may induce oxidant stress and lipid peroxidation in the hepatopancreas of adult goldfish .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-3-n-octylimidazolium Bromide. The compound is likely to be released into the environment and particularly into aquatic environments due to its use in industrial and commercial applications . Moreover, most ionic liquids, including this compound, show high solubility and poor biodegradation , which means they can persist in the environment and potentially affect aquatic organisms .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Methyl-3-n-octylimidazolium Bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. Studies have shown that this compound can affect the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions often result in changes in the levels of reactive oxygen species (ROS) and oxidative stress within cells. For instance, exposure to 1-Methyl-3-n-octylimidazolium Bromide has been observed to increase the activities of these enzymes initially, followed by a decrease over time . This suggests that the compound may induce oxidative stress and lipid peroxidation in cells.
Cellular Effects
The effects of 1-Methyl-3-n-octylimidazolium Bromide on various types of cells and cellular processes are profound. In aquatic plants like duckweed (Lemna minor), exposure to this compound significantly decreases photosynthetic pigment contents and alters the activities of antioxidant enzymes . In goldfish, it has been shown to damage organs such as the hepatopancreas, intestines, and kidneys, indicating potential target organs for its toxicity . Additionally, 1-Methyl-3-n-octylimidazolium Bromide can influence cell signaling pathways, gene expression, and cellular metabolism, leading to oxidative stress and changes in cellular function .
Molecular Mechanism
At the molecular level, 1-Methyl-3-n-octylimidazolium Bromide exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For example, the compound has been found to induce changes in the activities of superoxide dismutase, catalase, and glutathione peroxidase in goldfish hepatopancreas . These changes suggest that 1-Methyl-3-n-octylimidazolium Bromide may induce oxidative stress and lipid peroxidation, leading to cellular damage. Additionally, the compound’s ability to interact with ROS scavengers like dimethyl thiourea indicates its involvement in oxidative stress pathways .
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-3-n-octylimidazolium Bromide change over time in laboratory settings. Studies have shown that the compound’s impact on antioxidant enzyme activities and ROS levels varies with the duration of exposure . For instance, the activities of superoxide dismutase and catalase increase initially but decrease after prolonged exposure . Similarly, the levels of malondialdehyde, a marker of lipid peroxidation, increase significantly after extended exposure . These findings suggest that the compound’s effects on cellular function may evolve over time, with potential long-term consequences.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-n-octylimidazolium Bromide vary with different dosages in animal models. In goldfish, higher doses of the compound have been associated with increased toxicity and oxidative stress . The juvenile and larva stages of goldfish are more sensitive to the compound’s toxicity compared to adult fish . Additionally, histological observations have revealed that acute exposure to high doses of 1-Methyl-3-n-octylimidazolium Bromide can cause significant damage to the hepatopancreas, intestines, and kidneys . These findings highlight the importance of dosage considerations when evaluating the compound’s effects.
Metabolic Pathways
1-Methyl-3-n-octylimidazolium Bromide is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. The compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which play key roles in mitigating oxidative damage . By influencing the activities of these enzymes, 1-Methyl-3-n-octylimidazolium Bromide can alter metabolic flux and metabolite levels within cells. Additionally, the compound’s impact on ROS levels suggests its involvement in redox signaling pathways .
Transport and Distribution
The transport and distribution of 1-Methyl-3-n-octylimidazolium Bromide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, potentially affecting its localization and accumulation within cells . Studies have shown that 1-Methyl-3-n-octylimidazolium Bromide can be transported across cell membranes and distributed to various organelles, where it may exert its effects .
Subcellular Localization
1-Methyl-3-n-octylimidazolium Bromide’s subcellular localization is critical to its activity and function. The compound has been observed to localize in specific cellular compartments, such as the hepatopancreas in goldfish . This localization may be influenced by targeting signals or post-translational modifications that direct the compound to particular organelles. Additionally, the compound’s interactions with ROS and antioxidant enzymes suggest its involvement in subcellular processes related to oxidative stress and redox regulation .
Propriétés
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.BrH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSXZLUUCVGQM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61545-99-1 | |
| Record name | 1-Methyl-3-n-octylimidazolium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1249942.png)
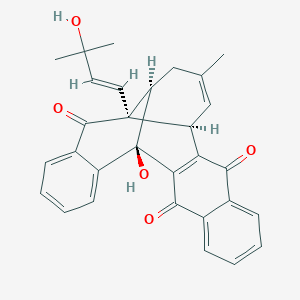
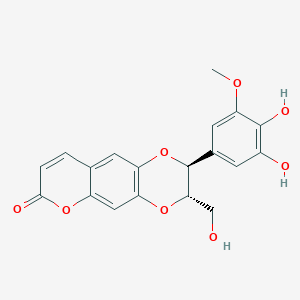
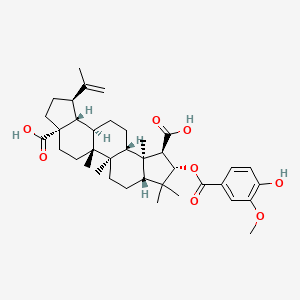
![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
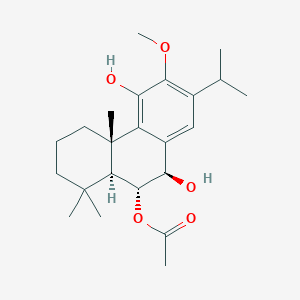
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
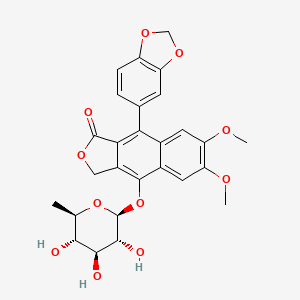
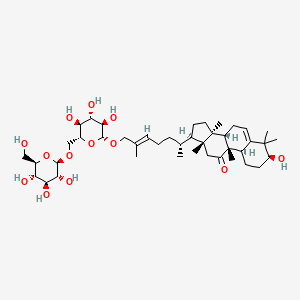
![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)
